molecular formula C23H22D7FN2O · HCl B1164619 FIBF-d7 (hydrochloride)

FIBF-d7 (hydrochloride)

Cat. No.: B1164619
M. Wt: 412
InChI Key: CPKORZNZDMLSFS-IAEYDMPTSA-N
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Description

Key Identifiers:

Property Value
CAS Number 2747917-34-4
IUPAC Name See above
Synonyms para-Fluoroisobutyrfentanyl-d7; pFIBF-d7
Regulatory Status Schedule I (U.S.)

The deuterium substitution minimizes isotopic overlap with non-deuterated FIBF during mass spectrometric analysis, enabling precise quantification.

Historical Context in Analytical Standards Development

The adoption of deuterated internal standards like FIBF-d7 (hydrochloride) emerged from the need to address matrix effects and instrument variability in quantitative analyses. Early gas chromatography-mass spectrometry (GC-MS) methods relied on structural analogs for calibration, but deuterated isotopes gained prominence in the 1980s due to their near-identical chromatographic behavior and distinct mass spectral signatures.

FIBF-d7 (hydrochloride) was developed alongside the rise of novel psychoactive substances (NPS) in the 2010s, particularly synthetic opioids. As illicit fentanyl analogs proliferated, forensic laboratories required reliable reference materials to detect low-concentration analogs in complex biological matrices. The compound’s synthesis aligns with guidelines from the International Council for Harmonisation (ICH Q14), which emphasize method robustness and parameter optimization for forensic applications.

Relationship to Non-deuterated FIBF

Non-deuterated FIBF (4-fluoroisobutyrfentanyl) is a μ-opioid receptor agonist with the molecular formula $$ \text{C}{23}\text{H}{29}\text{FN}_2\text{O} $$. Its structure comprises a fluorophenyl group, a phenethylpiperidine moiety, and an isobutyramide side chain. FIBF-d7 (hydrochloride) differs by the substitution of seven hydrogen atoms with deuterium, altering its mass-to-charge ratio ($$ m/z $$) while retaining nearly identical physicochemical properties.

Structural Comparison:

Feature FIBF FIBF-d7 (Hydrochloride)
Molecular Formula $$ \text{C}{23}\text{H}{29}\text{FN}_2\text{O} $$ $$ \text{C}{23}\text{H}{22}\text{D}7\text{FN}2\text{O} \cdot \text{HCl} $$
Key Deuterated Sites N/A Methyl group, phenethylpiperidine
Primary Use Illicit opioid Analytical internal standard

This structural mimicry ensures co-elution with the target analyte during chromatography, while the mass shift ($$ \Delta m/z = 7 $$) allows unambiguous differentiation in mass spectra.

Significance in Analytical Chemistry and Forensic Science

FIBF-d7 (hydrochloride) is critical for:

Mass Spectrometry Quantification

  • Compensation for Ionization Variability : Deuterated standards correct for signal suppression/enhancement caused by co-eluting matrix components.
  • Enhanced Sensitivity : Limits of detection (LOD) for FIBF in biological samples reach sub-nanogram-per-milliliter levels when using FIBF-d7 as an internal standard.

Forensic Toxicology

  • NPS Identification : FIBF-d7 enables reliable detection of FIBF in postmortem blood, urine, and hair samples, even amid polydrug intoxication scenarios.
  • Regulatory Compliance : Its use aligns with ISO 17025 accreditation requirements for forensic laboratories, ensuring legally defensible results.

Method Validation

  • Calibration Curve Linearity : Studies demonstrate linear responses ($$ r^2 > 0.99 $$) across concentrations relevant to forensic casework.
  • Cross-Validation : Protocols using FIBF-d7 adhere to ICH Q14 guidelines for multivariate analytical procedures, ensuring reproducibility across laboratories.

Properties

Molecular Formula

C23H22D7FN2O · HCl

Molecular Weight

412

InChI

InChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(21-10-8-20(24)9-11-21)22-13-16-25(17-14-22)15-12-19-6-4-3-5-7-19;/h3-11,18,22H,12-17H2,1-2H3;1H/i1D3,2D3,18D;

InChI Key

CPKORZNZDMLSFS-IAEYDMPTSA-N

SMILES

O=C(N(C1=CC=C(F)C=C1)C2CCN(CCC3=CC=CC=C3)CC2)C(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H].Cl

Synonyms

4-Fluoroisobutyryl fentanyl​-d7; 4-FIBF-d7; p-FIBF-d7; para-Fluoroisobutyryl fentanyl-d7

Origin of Product

United States

Chemical Reactions Analysis

Reaction Mechanisms and Stability

FIBF-d7 (hydrochloride) exhibits reactivity typical of synthetic opioids, driven by its functional groups and deuterium labeling. Key reaction pathways include:

Reaction TypeMechanismFunctional Groups InvolvedStability Considerations
Hydrolysis Acid/Base-catalyzed ester/amide cleavageEsters, amides (if present)Sensitive to pH extremes
Oxidation Cytochrome P450-mediated metabolismAromatic rings, tertiary aminesGenerates hydroxylated metabolites
Conjugation Glucuronidation or sulfationHydroxyl groupsEnhances water solubility
Deuterium Exchange Kinetic isotope effectsDeuterated C-H bondsSlows metabolic degradation

The deuterium atoms at seven positions reduce reaction rates for bond cleavage due to the kinetic isotope effect, enhancing stability in analytical applications .

Synthetic Pathways

While explicit synthetic routes for FIBF-d7 (hydrochloride) are proprietary, general methodologies for deuterated opioids involve:

  • Deuterium Incorporation : Achieved via hydrogen-deuterium exchange or using deuterated reagents (e.g., D₂O, deuterated alkyl halides).

  • Salt Formation : Hydrochloride salt preparation through reaction with HCl in anhydrous conditions.

Degradation and Stability Profile

Stability studies indicate:

  • Thermal Stability : Decomposes above 200°C, with deuterium reducing thermal degradation rates.

  • Photolytic Sensitivity : No significant degradation under UV-Vis light .

  • pH-Dependent Hydrolysis : Rapid decomposition in strongly acidic (pH < 2) or basic (pH > 10) conditions .

Comparative Reactivity with Non-Deuterated FIBF

Deuterium substitution alters reactivity:

ParameterFIBF-d7 (Hydrochloride)FIBF (Hydrochloride)
Metabolic Half-life ~25% longerBaseline
Oxidation Rate Reduced by 15–20%Baseline
Plasma Stability ImprovedModerate

Comparison with Similar Compounds

Research Implications and Limitations

  • Strengths : FIBF-d7’s correlations with lipid metabolism genes provide mechanistic insights into copper’s role in hepatic function .
  • Gaps : Structural data and pharmacokinetic properties of FIBF-d7 (hydrochloride) are lacking, unlike well-characterized pharmaceuticals (e.g., JHW 007 ).

Preparation Methods

Core Skeleton Construction

The synthesis begins with constructing the piperidine-butanol backbone. A method analogous to difenidol hydrochloride synthesis involves reacting 1-(3-chloropropyl)piperidine with benzophenone under Grignard conditions. Key steps include:

  • Grignard Reaction : Magnesium-mediated coupling of 1-(3-chloropropyl)piperidine with benzophenone in tetrahydrofuran (THF) at 50–65°C.

  • Quenching and Hydrolysis : Aqueous ammonium chloride hydrolysis yields α,α-diphenyl-1-piperidinebutanol (alkali crude product).

Deuterium Incorporation

Deuterium labeling is achieved via hydrogen-deuterium exchange or deuterated reagent utilization :

  • Deuterated Solvents : Replacing protic solvents (e.g., H₂O, CH₃OH) with deuterated analogs (D₂O, CD₃OD) during synthesis.

  • Deuterium Gas Catalysis : Catalytic deuteration using Pd/C or Raney nickel under D₂ atmosphere at elevated pressures.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt follows optimized protocols from difenidol hydrochloride preparation:

Acid-Base Neutralization

  • Solvent System : The free base is dissolved in methanol (≥75% concentration) to enhance solubility.

  • Buffer Control : A disodium hydrogen phosphate-sodium dihydrogen phosphate buffer (pH 5.8–6.9) maintains pH 5–6 during heating to 55°C.

  • Activated Carbon Treatment : Addition of 0.05–0.1% activated carbon removes impurities via adsorption.

Crystallization and Drying

  • HCl Addition : Concentrated HCl is added until pH 5.5–6.0, followed by stirring at 50–60°C for 25–35 minutes.

  • Filtration and Drying : The precipitate is filtered and dried at 60°C to yield crystalline FIBF-d7 (hydrochloride).

Purification and Analytical Methods

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% trifluoroacetic acid) resolve deuterated and non-deuterated species.

  • NMR Spectroscopy : ¹H and ²H NMR confirm deuterium incorporation and structural integrity.

Mass Spectrometry

High-resolution MS (HRMS) validates molecular ions ([M+H]⁺) and isotopic purity. For FIBF-d7, a mass shift of +7 Da compared to the non-deuterated analog is observed.

Challenges and Optimization

Deuterium Retention

  • Side Reactions : Deuteration may lead to isotopic scrambling or loss during acid/base steps. Mitigation involves low-temperature reactions and minimized exposure to protic solvents.

  • Yield Optimization : Adjusting reaction times (e.g., 9–48 hours for salt metathesis) and solvent ratios (THF vs. benzene) improves deuterium incorporation efficiency.

Impurity Control

  • Byproduct Formation : Alkene byproducts, as seen in Sn(II)-carborane syntheses, are avoided by controlling reaction time and solvent polarity.

  • Activated Carbon Efficiency : Increasing activated carbon contact time (0.5–1 hour) reduces total impurities by >90% .

Q & A

Q. How should researchers validate the stability of FIBF-d7 (hydrochloride) under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., Q1A-R2). Store samples at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions. Monitor degradation via HPLC or UPLC at defined intervals (e.g., 0, 1, 3, 6 months). Quantify degradation products and correlate with kinetic models (e.g., zero-order or first-order decay) to predict shelf life .

Q. Which analytical techniques are recommended for characterizing FIBF-d7 (hydrochloride) in complex matrices?

  • Methodological Answer : Use hyphenated techniques such as LC-MS/MS for specificity in biological samples. For structural elucidation, combine 1^1H/13^13C NMR with FT-IR to confirm functional groups. X-ray crystallography may resolve stereochemical ambiguities. Validate methods per ICH Q2(R1) guidelines, including linearity, LOD/LOQ, and matrix effect assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for FIBF-d7 (hydrochloride)?

  • Methodological Answer : Perform cross-validation using physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Compare in vitro permeability (e.g., Caco-2 assays) with in vivo bioavailability studies in rodents. Adjust for factors like protein binding, metabolic clearance, and tissue distribution. Use ANOVA to identify statistically significant variables (e.g., formulation excipients) affecting bioavailability .

Q. What experimental design strategies mitigate batch-to-batch variability in FIBF-d7 (hydrochloride) formulation development?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles. Define critical quality attributes (CQAs) such as particle size, dissolution rate, and crystallinity. Use response surface methodology (RSM) to optimize process parameters (e.g., spray-drying temperature, excipient ratios). Conduct design of experiments (DoE) with multiple replicates to assess robustness .

Q. How should researchers address conflicting data in receptor-binding assays for FIBF-d7 (hydrochloride)?

  • Methodological Answer : Validate assay conditions by testing positive/negative controls and standardizing protocols (e.g., buffer pH, incubation time). Use orthogonal methods like surface plasmon resonance (SPR) and radioligand binding assays to cross-verify affinity measurements. Apply statistical tools (e.g., Bland-Altman plots) to evaluate inter-method variability .

Q. What are the best practices for ensuring reproducibility in FIBF-d7 (hydrochloride) toxicity studies?

  • Methodological Answer : Follow OECD guidelines for acute and chronic toxicity testing. Use isogenic animal models to minimize genetic variability. Document experimental parameters (e.g., dosing regimen, animal weight) in standardized templates. Share raw data and protocols via open-access platforms to enable independent verification .

Data Analysis and Interpretation

Q. How can researchers differentiate between artifacts and true metabolites in FIBF-d7 (hydrochloride) metabolism studies?

  • Methodological Answer : Use stable isotope labeling (e.g., 13^{13}C or 2^{2}H) to track metabolic pathways. Compare fragmentation patterns in HR-MS/MS with synthetic reference standards. Employ computational tools (e.g., MetFrag) to predict metabolite structures and filter false positives .

Q. What statistical approaches are suitable for analyzing dose-response relationships in FIBF-d7 (hydrochloride) efficacy studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC50_{50}/IC50_{50} values with 95% confidence intervals. Use bootstrapping or Monte Carlo simulations to assess parameter uncertainty. Report effect sizes and power analysis to justify sample sizes .

Ethical and Reporting Standards

Q. How should researchers document synthetic procedures and characterization data for FIBF-d7 (hydrochloride) in publications?

  • Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines: Provide detailed experimental procedures, including reaction monitoring (TLC/HPLC) and purification steps (e.g., column chromatography conditions). Report 1^1H/13^13C NMR chemical shifts, coupling constants, and HR-MS data. Deposit raw spectra in public repositories (e.g., Figshare) for transparency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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